molecular formula C7H16N2 B2391851 3-Ethyl-1-methylpiperazine CAS No. 1341468-11-8

3-Ethyl-1-methylpiperazine

Cat. No.: B2391851
CAS No.: 1341468-11-8
M. Wt: 128.219
InChI Key: KZKZKKVCUTUIPF-UHFFFAOYSA-N
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Description

3-Ethyl-1-methylpiperazine is a heterocyclic organic compound with the molecular formula C7H16N2. It is a derivative of piperazine, characterized by the presence of an ethyl group at the third position and a methyl group at the first position of the piperazine ring. This compound is utilized in various scientific research fields due to its unique chemical properties.

Scientific Research Applications

3-Ethyl-1-methylpiperazine is utilized in diverse scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis and the preparation of complex molecules.

    Biology: This compound is used in the study of biological systems and as a precursor for biologically active molecules.

    Medicine: It is investigated for potential therapeutic applications, including as a scaffold for drug development.

    Industry: this compound is employed in the production of polymers and other industrial materials .

Mechanism of Action

Target of Action

3-Ethyl-1-methylpiperazine is a derivative of piperazine, a class of compounds that have been found to have various biological activities . The primary targets of piperazine compounds are the GABA receptors, where they act as agonists . These receptors play a crucial role in the nervous system, regulating neuronal excitability and muscle tone.

Mode of Action

The mode of action of this compound, like other piperazine derivatives, involves binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites . This suggests that the compound may interfere with the normal functioning of the neuromuscular system of these organisms, disrupting their ability to maintain their position in the host.

Pharmacokinetics

It’s known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely impact its bioavailability, but specific details are currently unavailable.

Result of Action

Given its similarity to other piperazine compounds, it’s likely that its action results in the paralysis and subsequent expulsion of parasites from the host body .

Safety and Hazards

The safety data sheet for 1-Methyl-3-phenylpiperazine, a related compound, indicates that it is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Ethyl-1-methylpiperazine are not fully understood due to the lack of specific studies. It is known that piperazine derivatives can interact with various enzymes and proteins. For instance, some piperazine compounds have been found to block acetylcholine at the myoneural junction, mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Cellular Effects

A study on a novel piperazine compound showed cytotoxic effects on cancer cells, inducing apoptosis and upregulating intracellular apoptotic marker proteins

Molecular Mechanism

The exact molecular mechanism of this compound is not well-known. Piperazine compounds are known to interact with various biomolecules. For example, some piperazine derivatives can induce apoptosis in cancer cells by stimulating the intrinsic mitochondrial signaling pathway .

Metabolic Pathways

Piperazine compounds are known to be involved in various biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methylpiperazine can be achieved through several methods. One common approach involves the alkylation of 1-methylpiperazine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{1-Methylpiperazine} + \text{Ethyl Halide} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal ions supported on polymeric resins can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenated compounds and strong bases are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

  • 1-Methylpiperazine
  • 1-Ethylpiperazine
  • 1,4-Dimethylpiperazine
  • 1-Isopropylpiperazine

Comparison: 3-Ethyl-1-methylpiperazine is unique due to the presence of both an ethyl and a methyl group on the piperazine ring. This structural feature imparts distinct chemical properties and reactivity compared to other piperazine derivatives. For instance, the ethyl group at the third position can influence the compound’s steric and electronic properties, affecting its interactions in chemical and biological systems .

Properties

IUPAC Name

3-ethyl-1-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-7-6-9(2)5-4-8-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKZKKVCUTUIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341468-11-8
Record name 3-ethyl-1-methylpiperazine
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